molecular formula C14H18ClNO4S B8515002 1-(2-Chloro-benzenesulfonyl)-piperidine-3-carboxylic acid ethyl ester

1-(2-Chloro-benzenesulfonyl)-piperidine-3-carboxylic acid ethyl ester

Cat. No.: B8515002
M. Wt: 331.8 g/mol
InChI Key: ZRJRDGDRFFZQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-benzenesulfonyl)-piperidine-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H18ClNO4S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

ethyl 1-(2-chlorophenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C14H18ClNO4S/c1-2-20-14(17)11-6-5-9-16(10-11)21(18,19)13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

ZRJRDGDRFFZQEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.87 g piperidine-3-carboxylic acid ethyl ester hydrochloride (commercially available) (20 mmol) in 40 mL DCM was added 10 mL of DIPEA (60 mmol). At room temperature 2.72 mL 2-chloro-benzenesulfonyl chloride (20 mmol) was added drop wise and stirred for 14 h. The mixture was diluted with 30 mL of DCM, washed with water (3×50 mL) and the organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to obtain the crude product which was further purified by column chromatography on silica eluting with 10% ethyl acetate in hexane to yield 5.73 g (86.3%) of the title compound. (MH+) 332.16.
Quantity
3.87 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86.3%

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